5-(benzyloxy)-N-(2,6-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
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Overview
Description
5-(benzyloxy)-N-(2,6-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that combines a benzofuran core with benzyloxy and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(2,6-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and appropriate catalysts to attach the benzyloxy group to the benzofuran core.
Attachment of the Dimethylphenyl Group: This step can be accomplished through substitution reactions using 2,6-dimethylphenylamine and suitable reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(2,6-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(benzyloxy)-N-(2,6-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(2,6-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide
- N-(2,6-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide
- 5-(benzyloxy)-N-phenyl-2-methyl-1-benzofuran-3-carboxamide
Uniqueness
5-(benzyloxy)-N-(2,6-dimethylphenyl)-2-methyl-1-benzofuran-3-carboxamide is unique due to the specific combination of functional groups and its structural configuration. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H23NO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C25H23NO3/c1-16-8-7-9-17(2)24(16)26-25(27)23-18(3)29-22-13-12-20(14-21(22)23)28-15-19-10-5-4-6-11-19/h4-14H,15H2,1-3H3,(H,26,27) |
InChI Key |
UAKQGFIAVKDEPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C |
Origin of Product |
United States |
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